Zofenoprilat
Overview
Description
Zofenoprilat is an angiotensin-converting enzyme inhibitor and the active metabolite of zofenopril. It is a proline derivative with a chemical formula of C15H19NO3S2 and a molar mass of 325.44 g/mol . This compound is known for its cardioprotective properties and is used primarily in the treatment of hypertension and heart failure .
Mechanism of Action
Target of Action
Zofenoprilat primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The inhibition of ACE by this compound affects the RAAS pathway, leading to a decrease in angiotensin II levels . This results in vasodilation, reduced aldosterone secretion, and ultimately, lower blood pressure . Additionally, this compound induces the expression of Cystathionine-γ-Lyase (CSE) and the continuous production of Hydrogen Sulfide (H2S), which stimulates the angiogenic process through a KATP channel/Akt/eNOS/ERK1/2 pathway .
Pharmacokinetics
This compound’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound is eliminated in urine and feces .
Result of Action
The primary result of this compound’s action is a reduction in blood pressure due to the decreased levels of angiotensin II . Additionally, it has been found to induce angiogenesis, both in vitro and in vivo, through the continuous production of H2S .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zofenoprilat is synthesized from zofenopril through hydrolysis by esterases in vivo . The synthetic route involves the conversion of zofenopril to its active metabolite, this compound, which contains a free sulfhydryl group . The reaction conditions typically involve the use of reducing agents such as 1,4-dithiothreitol to release and stabilize the thiol group of this compound from dimer and mixed forms with endogenous thiols .
Industrial Production Methods: In industrial production, this compound is derived from zofenopril calcium, which is a prodrug. The process involves the hydrolysis of zofenopril calcium to produce this compound . The production method ensures the stability of the thiol group by using derivatization reagents such as p-bromophenacyl bromide immediately after plasma separation .
Chemical Reactions Analysis
Types of Reactions: Zofenoprilat undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The thiol group in this compound is particularly prone to oxidative degradation, forming disulfides either as dimers or mixed forms with endogenous thiols .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include reducing agents like 1,4-dithiothreitol and derivatization reagents such as p-bromophenacyl bromide . The reactions typically occur under acidic conditions to stabilize the thiol group and prevent oxidative degradation .
Major Products Formed: The major products formed from the reactions of this compound include its oxidized forms, such as disulfides, and derivatives formed through substitution reactions .
Scientific Research Applications
Zofenoprilat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as an angiotensin-converting enzyme inhibitor for the treatment of hypertension and heart failure . It also exhibits remarkable antioxidant and cardioprotective properties, making it a valuable compound in cardiovascular research . In chemistry, this compound is studied for its unique thiol group and its reactivity in various chemical reactions . Additionally, it is used in pharmacokinetic studies to understand its metabolism and bioavailability in human plasma .
Comparison with Similar Compounds
Zofenoprilat is similar to other angiotensin-converting enzyme inhibitors such as enalaprilat, ramiprilat, lisinopril, fosinoprilat, and captopril . this compound is unique due to its free sulfhydryl group, which contributes to its antioxidant properties and cardioprotective effects . Unlike other inhibitors, this compound has a higher lipophilicity, which enhances its protein binding and biliary excretion . This unique combination of properties makes this compound a valuable compound in the treatment of cardiovascular diseases.
Properties
IUPAC Name |
(2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19)/t10-,12+,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWLOWFDKAFKAP-WXHSDQCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CS)C(=O)N1C[C@H](C[C@H]1C(=O)O)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231443 | |
Record name | Zofenoprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75176-37-3 | |
Record name | Zofenoprilat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75176-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zofenoprilat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075176373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zofenoprilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08766 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zofenoprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZOFENOPRILAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G4WDK2YBS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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